CGS 35066
Overview
Description
CGS 35066 is a potent and selective inhibitor of endothelin-converting enzyme-1 (ECE-1). It is an aminophosphonate compound that has shown significant efficacy in inhibiting the activity of human ECE-1 and rat kidney neutral endopeptidase 24.11 (NEP) in vitro . This compound has been studied for its potential therapeutic applications, particularly in cardiovascular diseases.
Mechanism of Action
Target of Action
The primary target of 3-Dibenzofuran-3-yl-2-(phosphonomethylamino)propionic acid is the endothelin converting enzyme-1 . This enzyme plays a crucial role in the conversion of big endothelin to endothelin, a potent vasoconstrictor. By inhibiting this enzyme, the compound can potentially regulate blood pressure and other cardiovascular functions.
Mode of Action
As an inhibitor of the endothelin converting enzyme-1, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of big endothelin to endothelin . This results in a decrease in the levels of endothelin, thereby reducing vasoconstriction and potentially lowering blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CGS 35066 involves several steps. One of the primary methods includes the Heck coupling between 3-iododibenzofuran and methyl 2-acetamidoacrylate in the presence of palladium diacetate, which yields an alpha,beta-unsaturated alpha-amido ester. This ester is then hydrogenated over palladium on carbon to produce a racemic saturated ester. The enantiospecific hydrolysis of this ester using alcalase leads to the formation of the required S-carboxylic acid .
Another method involves the ortho palladation of diaryl ether to form dibenzofuran, followed by kinetic resolution with alcalase to produce the S-carboxylic acid. The resulting amino acid undergoes several steps, including esterification, condensation with formaldehyde, and reaction with diphenyl phosphite, to yield the final aminophosphonate compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: CGS 35066 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phosphonate and amino groups. It can also participate in condensation reactions, particularly during its synthesis.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include palladium diacetate, methyl 2-acetamidoacrylate, formaldehyde, diphenyl phosphite, and alcalase. Reaction conditions typically involve hydrogenation over palladium on carbon, esterification with hydrochloric acid in methanol, and condensation reactions under controlled temperatures .
Major Products Formed: The major product formed from the synthesis of this compound is the aminophosphonate compound itself. During its synthesis, intermediate products such as alpha,beta-unsaturated alpha-amido ester and S-carboxylic acid are also formed .
Scientific Research Applications
CGS 35066 has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of endothelin-converting enzyme-1, which plays a crucial role in the regulation of blood pressure and vascular tone. By inhibiting this enzyme, this compound can block the hypertensive effects induced by big endothelin-1 in vitro and reduce the magnitude of cerebral vasospasm following subarachnoid hemorrhage .
In addition to its cardiovascular applications, this compound has been investigated for its potential use in treating other conditions involving endothelin dysregulation. Its selectivity and potency make it a valuable tool in scientific research for understanding the role of endothelin-converting enzyme-1 in various physiological and pathological processes .
Comparison with Similar Compounds
CGS 35066 is unique in its high selectivity and potency as an endothelin-converting enzyme-1 inhibitor. Similar compounds include CGS 35339, which also inhibits endothelin-converting enzyme-1 but with different selectivity and potency profiles .
Other similar compounds include various aminophosphonate inhibitors that target endothelin-converting enzyme-1 and neutral endopeptidase 24.11. this compound stands out due to its greater than 100-fold selectivity over neutral endopeptidase 24.11 and its ability to block the hypertensive effects induced by big endothelin-1 in vitro .
List of Similar Compounds
- CGS 35339
- Various aminophosphonate inhibitors targeting endothelin-converting enzyme-1 and neutral endopeptidase 24.11
Properties
IUPAC Name |
(2S)-3-dibenzofuran-3-yl-2-(phosphonomethylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO6P/c18-16(19)13(17-9-24(20,21)22)7-10-5-6-12-11-3-1-2-4-14(11)23-15(12)8-10/h1-6,8,13,17H,7,9H2,(H,18,19)(H2,20,21,22)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUVAUSVWLATAE-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CC(C(=O)O)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C[C@@H](C(=O)O)NCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261619-50-5 | |
Record name | CGS 35066 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261619505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.